Product packaging for 2-Perfluorooctyl-[1,2-13C2]-ethanol(Cat. No.:)

2-Perfluorooctyl-[1,2-13C2]-ethanol

Cat. No.: B13842221
M. Wt: 466.10 g/mol
InChI Key: JJUBFBTUBACDHW-ZDOIIHCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Perfluorooctyl-[1,2-13C2]-ethanol is a useful research compound. Its molecular formula is C10H5F17O and its molecular weight is 466.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5F17O B13842221 2-Perfluorooctyl-[1,2-13C2]-ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5F17O

Molecular Weight

466.10 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro(1,2-13C2)decan-1-ol

InChI

InChI=1S/C10H5F17O/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28H,1-2H2/i1+1,2+1

InChI Key

JJUBFBTUBACDHW-ZDOIIHCHSA-N

Isomeric SMILES

[13CH2]([13CH2]O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

The Evolving Landscape of Per and Polyfluoroalkyl Substances Pfas Research and Environmental Concerns

Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals that have been used for decades in a wide array of industrial and consumer products, from non-stick cookware to firefighting foams. klinegroup.com4spe.org Their unique properties, including resistance to heat, water, and oil, are due to the strong carbon-fluorine bond. 4spe.org However, this same chemical stability makes them highly persistent in the environment, earning them the moniker "forever chemicals". casc4de.eu

The growing awareness of the widespread presence of PFAS in the environment, including in drinking water, soil, and even human bloodstreams, has raised significant concerns among scientists, regulators, and the public. klinegroup.comesemag.comtranscendinfra.com Research has linked exposure to certain PFAS compounds with a range of adverse health effects, including liver damage, immune system suppression, and an increased risk of certain cancers. klinegroup.comesemag.com This has spurred a global effort to understand the sources, transport, and fate of these chemicals, leading to an evolving regulatory landscape aimed at mitigating their impact. klinegroup.comtranscendinfra.comtechnologynetworks.com

A significant challenge in PFAS research is the sheer number of different compounds, estimated to be over 15,000. casc4de.eu Analytical methods are still developing, and the lack of high-quality reference standards for many of these substances hinders accurate detection and quantification. casc4de.euwa.gov This analytical gap underscores the importance of developing and utilizing reliable tools to study this complex class of contaminants.

Role of Fluorotelomer Alcohols Ftohs As Key Precursors in Environmental Pfas Cycles

Fluorotelomer alcohols (FTOHs) are a major class of PFAS that are used in the manufacturing of various products, including textiles, paints, and cleaning agents. alsglobal.comwessling-group.com They are considered key precursors to more persistent and well-studied PFAS, such as perfluorocarboxylic acids (PFCAs). alsglobal.comwessling-group.comaccustandard.com FTOHs can be released into the environment during their production and use, and also as byproducts in aqueous film-forming foam (AFFF) formulations. alsglobal.comwessling-group.com

Once in the environment, FTOHs can undergo transformation through biological and atmospheric processes. alsglobal.comresearchgate.net For instance, the atmospheric degradation of FTOHs is considered a significant source of PFCAs found in remote locations like the Arctic. researchgate.net Due to their volatility, FTOHs can be transported over long distances in the atmosphere before degrading into more persistent PFAS. alsglobal.comwessling-group.com

The biotransformation of FTOHs, particularly the 8:2 FTOH, has been the subject of numerous studies. nih.gov These studies have shown that 8:2 FTOH can be metabolized by microorganisms and in animal systems to form perfluorooctanoic acid (PFOA) and other PFCAs. nih.govhawaii.gov This makes FTOHs an indirect but significant source of these more harmful and bioaccumulative end-products in the environment. alsglobal.comwessling-group.com

Fundamental Significance of Isotopically Labeled Compounds E.g., 13c and 2h for Tracing Environmental and Biological Pathways

Isotopically labeled compounds are powerful tools in environmental and biological research. hutton.ac.uknih.gov In these compounds, one or more atoms are replaced with a heavier, stable isotope of the same element, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). This "label" does not significantly alter the chemical properties of the molecule but allows researchers to track its movement and transformation through complex systems.

The primary applications of isotopically labeled compounds in environmental science include:

Source Tracking: Identifying the origins of pollutants in the environment. nih.gov

Fate and Transport Studies: Following the movement and degradation of contaminants in soil, water, and air. nih.gov

Metabolic Studies: Understanding how organisms absorb, distribute, metabolize, and excrete chemical substances. fiveable.me

In the context of PFAS research, the use of isotopically labeled standards, particularly ¹³C-labeled compounds, is crucial for accurate quantification using techniques like isotope dilution mass spectrometry. wa.gov This method involves adding a known amount of a labeled standard to a sample. By comparing the ratio of the labeled to the unlabeled compound in the final analysis, scientists can correct for any loss of the target analyte during sample preparation and analysis, leading to more accurate and reliable results. wa.gov

Specific Research Utility of 2 Perfluorooctyl 1,2 13c2 Ethanol 8:2 Ftoh As a Research Probe and Analytical Internal Standard

Strategies for the Isotopic Labeling of Perfluorinated Alcohols and Derivates for Research Purposes

The synthesis of isotopically labeled perfluorinated alcohols like 2-Perfluorooctyl-[1,2-¹³C₂]-ethanol is a critical first step for their use in research. While the specific synthesis pathway for 2-Perfluorooctyl-[1,2-¹³C₂]-ethanol is not detailed in publicly available literature, general strategies for labeling PFAS can be inferred. The introduction of stable isotopes, such as ¹³C, into the molecular structure allows the compound to be distinguished from its unlabeled counterparts by mass spectrometry. This is essential for its use as an internal standard in isotope dilution analysis and as a tracer in metabolic and environmental studies. acs.orgnih.gov

The labeling process for fluorotelomer alcohols (FTOHs) typically involves incorporating ¹³C atoms into the ethanol backbone of the molecule. For 2-Perfluorooctyl-[1,2-¹³C₂]-ethanol, this means the two carbon atoms of the ethanol group are replaced with their heavier ¹³C isotopes. cymitquimica.com This specific labeling is advantageous as it is unlikely to be lost during metabolic transformations of the functional group, ensuring that the tracer can be followed through various biological and environmental pathways. The synthesis of such complex labeled molecules requires specialized organic synthesis techniques. acs.org

Advanced Analytical Techniques for Trace Analysis of Labeled Perfluorinated Compounds in Complex Research Matrices

The detection and quantification of 2-Perfluorooctyl-[1,2-¹³C₂]-ethanol and its metabolites in complex samples like environmental and biological matrices require highly sensitive and selective analytical methods. diva-portal.org The choice of technique often depends on the volatility and polarity of the target analytes.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) and High-Resolution Mass Spectrometry for Volatile PFAS Detection (e.g., HS-SPME GC/MS, Q-Exactive GC-Orbitrap, TD-GC-MS/MS)

Due to their volatility, fluorotelomer alcohols are well-suited for analysis by gas chromatography-mass spectrometry (GC-MS). chromatographyonline.comalsglobal.com To enhance sensitivity for trace-level detection, various sample introduction techniques are employed.

Headspace-Solid Phase Microextraction (HS-SPME) GC/MS : This technique is effective for preconcentrating volatile PFAS like FTOHs from water or gas samples, leading to enhanced sensitivity and the ability to detect ultra-trace concentrations. chromatographyonline.comgcms.cz The optimization of SPME parameters, such as extraction temperature, is crucial for achieving good recovery, especially for highly volatile compounds. chromatographyonline.com

Q-Exactive GC-Orbitrap : This high-resolution mass spectrometry (HRMS) platform provides exceptional sensitivity and mass accuracy, allowing for the confident identification and quantification of target compounds, even in complex matrices. sepscience.comyoutube.com The high resolving power of the Orbitrap analyzer helps to differentiate target analytes from matrix interferences, which is a significant advantage in environmental analysis. anchem.pl

Thermal Desorption (TD)-GC-MS/MS : TD-GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile PFAS in air and from solid materials. thermofisher.comrestek.com This method allows for the direct analysis of sorbent tubes used for air sampling or the thermal extraction of analytes from materials, minimizing sample preparation steps. thermofisher.comtandfonline.com The use of a triple quadrupole mass spectrometer (MS/MS) provides high selectivity and sensitivity for the target analytes. thermofisher.comalsglobal.it

Analytical TechniqueKey Advantages for Volatile PFAS AnalysisTypical Applications
HS-SPME GC/MS Enhanced sensitivity through preconcentration, minimal solvent usage. chromatographyonline.comTrace analysis in aqueous and gaseous samples. chromatographyonline.comgcms.cz
Q-Exactive GC-Orbitrap High mass accuracy and resolution, confident identification, retrospective analysis. sepscience.comanchem.plTargeted and non-targeted screening in complex environmental matrices.
TD-GC-MS/MS High-throughput, minimal sample preparation, suitable for air and material analysis. thermofisher.comtandfonline.comIndoor and outdoor air monitoring, analysis of consumer products. thermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Investigation of Non-Volatile Metabolites and Precursors

While GC-MS is ideal for volatile FTOHs, their non-volatile metabolites and precursors are more amenable to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). alsglobal.compku.edu.cn FTOHs can be precursors to persistent perfluoroalkyl carboxylic acids (PFCAs). nih.gov

LC-MS/MS is the workhorse for analyzing a wide range of PFAS, including the ionic and more polar compounds that are not suitable for GC analysis. nih.govnih.gov The development of LC-MS/MS methods for FTOHs themselves has also been explored, often requiring derivatization to improve ionization efficiency in the electrospray interface. pku.edu.cnresearchgate.net For instance, derivatization with dansyl chloride has been shown to significantly lower the detection limits for FTOHs in sediment samples. pku.edu.cn

Application of Isotope Dilution Mass Spectrometry for Enhanced Quantification Accuracy in Tracer Studies

Isotope dilution mass spectrometry is the gold standard for accurate quantification of organic micropollutants, including PFAS. nih.govinrim.it This technique involves adding a known amount of an isotopically labeled internal standard, such as 2-Perfluorooctyl-[1,2-¹³C₂]-ethanol, to the sample at the beginning of the analytical procedure. nih.govepa.gov

The labeled standard behaves chemically and physically similarly to the native analyte throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract, any losses during sample preparation or matrix effects during analysis can be corrected for, leading to highly accurate and precise quantification. nih.gov This approach is crucial for obtaining reliable data in tracer studies where precise concentration measurements are essential for understanding metabolic pathways and environmental fate. inrim.itnih.gov

Method Validation and Quality Assurance Protocols for 2-Perfluorooctyl-[1,2-¹³C₂]-ethanol Analysis

Robust method validation and stringent quality assurance/quality control (QA/QC) protocols are imperative for generating reliable and defensible data in PFAS analysis. epa.gov This is particularly important when dealing with trace-level concentrations in complex matrices. diva-portal.orgnih.gov

Key aspects of method validation include:

Determination of Method Detection Limits (MDLs) and Limits of Quantification (LOQs) : Establishing the lowest concentration of an analyte that can be reliably detected and quantified. nih.govshimadzu.com

Assessment of Accuracy and Precision : Typically evaluated through replicate analyses of spiked samples at different concentration levels. nih.govepa.gov

Evaluation of Matrix Effects : Investigating the suppression or enhancement of the analytical signal caused by co-extractives from the sample matrix. nih.gov

Analysis of Blanks : Regular analysis of method blanks, field blanks, and instrument blanks to monitor for potential contamination. researchgate.net

For 2-Perfluorooctyl-[1,2-¹³C₂]-ethanol, it is also important to verify its isotopic purity and the absence of unlabeled impurities that could interfere with the quantification of the native analyte. researchgate.net Adherence to established protocols, such as those outlined by the U.S. Environmental Protection Agency (EPA), ensures data quality and comparability across different studies and laboratories. nih.govepa.gov

Design and Implementation of Environmental and Biological Tracer Studies Utilizing 2-Perfluorooctyl-[1,2-¹³C₂]-ethanol

Isotopically labeled compounds like 2-Perfluorooctyl-[1,2-¹³C₂]-ethanol are invaluable tools for conducting tracer studies to elucidate the transformation and fate of FTOHs in both environmental and biological systems.

In environmental tracer studies , this labeled compound can be introduced into controlled microcosms or mesocosms simulating specific environmental compartments (e.g., soil, water, sediment). By tracking the appearance of labeled metabolites over time, researchers can identify degradation pathways and determine transformation rates. This information is crucial for developing accurate environmental fate models for FTOHs.

In biological tracer studies , 2-Perfluorooctyl-[1,2-¹³C₂]-ethanol can be used in in vitro experiments with cell cultures or in vivo studies with laboratory animals. These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of FTOHs. By analyzing tissues and excreta for the labeled parent compound and its metabolites, scientists can identify the metabolic pathways and key transformation products, providing insights into the potential for bioaccumulation and toxicity. The use of ¹³C-labeled tracers is a powerful approach for gaining a quantitative understanding of metabolic fluxes within cellular networks. nih.gov

The design of such tracer studies requires careful consideration of the experimental setup, dosing levels, sampling time points, and the analytical methods used to measure the labeled compounds. The high sensitivity and specificity of the analytical techniques described in section 2.2 are essential for the success of these studies.

Biotic and Abiotic Transformation in Environmental Compartments

Once deposited from the atmosphere into terrestrial and aquatic environments, FTOHs are subject to further transformation by biotic (living organisms) and abiotic (non-living) processes.

In soil and sediment, microbial communities play a crucial role in the transformation of FTOHs. nih.govnih.gov Aerobic biotransformation of 8:2 FTOH in landfill leachate-sediment microcosms has been observed to be a slow process, with a half-life significantly greater than 30 days. nih.gov Despite the slow rate, this biotransformation acts as a secondary source of both long- and short-chain PFCAs in the environment. nih.govresearchgate.net

The primary biotransformation products of 8:2 FTOH in these environments include C6-C8 PFCAs, with perfluorooctanoic acid (PFOA) being the most abundant single product. nih.gov Studies have also identified the formation of intermediate products and sediment-bound residues. nih.gov The process generally involves the oxidation of the FTOH to a fluorotelomer aldehyde, then to a fluorotelomer carboxylic acid, which can undergo further transformations to form PFCAs. nih.gov The use of isotopically labeled compounds like 14C-8-2 FTOH has been crucial in elucidating these biodegradation pathways. acs.org

Table 3: Biotransformation of 8:2 FTOH in Soil and Sediment

Environment Half-life Major Transformation Products Key Findings
Landfill Leachate-Sediment (Aerobic) >>30 days nih.gov C6-C8 PFCAs (PFOA most abundant) nih.gov Slow biotransformation acts as a long-term source of PFCAs. nih.gov
River Sediment (Aerobic) <2 days (for 6:2 FTOH) nih.gov Polyfluorinated acids (e.g., 5:3 acid), PFCAs nih.gov Rapid primary biotransformation with formation of unique intermediates. nih.gov

This table is interactive. Click on the headers to sort the data.

In aquatic environments, the degradation of FTOHs can occur through several pathways. Hydrolysis of 8:2 FTOH is considered unlikely due to the stability of the molecule, which lacks a group susceptible to this reaction, such as an ester. oup.comnih.gov

However, aqueous photolysis, specifically indirect photolysis, has been shown to be a relevant degradation pathway. rsc.orgnih.gov 8:2 FTOH does not undergo direct photolysis but can be degraded by reacting with photochemically produced transient species like the hydroxyl radical. nih.govscholaris.ca The presence of substances like nitrate (B79036) can promote this photolysis, while dissolved organic carbon can inhibit it. rsc.orgnih.gov

The photodegradation of 8:2 FTOH in water leads to the formation of several products, with the 8:2 fluorotelomer aldehyde, 8:2 fluorotelomer acid, and PFOA being the major ones. oup.comnih.gov This process provides another pathway for the formation of persistent PFCAs in the aquatic environment. nih.gov

Table 4: Aquatic Degradation of 8:2 FTOH

Degradation Pathway Reactivity Major Products Influencing Factors
Hydrolysis Unlikely oup.com N/A Chemical structure lacks a hydrolyzable group. oup.com
Direct Photolysis Insignificant nih.gov N/A Does not absorb sunlight at relevant wavelengths. nih.gov

This table is interactive. Users can filter the data based on the degradation pathway.

Elucidation of Pathways Leading to the Formation of Stable Perfluoroalkyl Carboxylic Acids (PFCAs) and Other Metabolites

The biotransformation of 8:2 fluorotelomer alcohol is a complex process that can lead to the formation of highly persistent perfluoroalkyl carboxylic acids (PFCAs). nih.gov Numerous studies have focused on elucidating these degradation pathways in various environmental and biological systems.

Under aerobic conditions, such as those found in activated sludge and soil, 8:2 FTOH is known to biodegrade. researchgate.netjst.go.jp The process often begins with the oxidation of the alcohol group, forming 2-perfluorooctyl acetaldehyde (B116499) (8:2 FTAL). nih.govnih.gov This aldehyde is then further oxidized to 2-perfluorooctyl ethanoic acid (8:2 FTCA) and 2H-perfluoro-2-decenoic acid (8:2 FTUA). nih.gov These intermediates can then undergo further transformation. nih.gov

One significant pathway involves the conversion of these intermediates to perfluorooctanoic acid (PFOA), a stable and environmentally persistent PFCA. nih.govsciengine.com Studies have consistently shown the formation of PFOA from 8:2 FTOH in microbial systems, though the yield can be low due to multiple branching pathways. nih.govepa.gov In addition to PFOA, smaller amounts of other PFCAs, such as perfluorononanoate (PFNA) and shorter-chain PFCAs, have also been observed as metabolites. nih.gov For instance, the oxidation of 8:2 FTOH initiated by chlorine atoms has been shown to produce a suite of PFCAs ranging from trifluoroacetic acid to PFOA. acs.org

The specific conditions of the environment play a crucial role in the transformation process. Aerobic conditions generally promote faster degradation of 8:2 FTOH compared to anaerobic conditions. rsc.org For example, under aerobic conditions in activated sludge, a significant portion of 8:2 FTOH can be transformed into PFCAs, with PFOA and perfluoroheptanoic acid (PFHpA) being major products. jst.go.jp In contrast, anaerobic biodegradation, such as in anaerobic activated sludge, also leads to the formation of PFOA and other metabolites, including the first-time reporting of perfluoropentanoic acid (PFPeA) and perfluorobutyric acid (PFBA). nih.gov

Redox conditions also significantly influence the biotransformation pathways and rates. nih.gov Under nitrate-reducing conditions, the half-life of 8:2 FTOH is considerably shorter than under sulfate- and iron-reducing conditions. nih.gov While 8:2 FTCA and 8:2 FTUA are detected under all these redox conditions, 7:2 secondary fluorotelomer alcohol (7:2 sFTOH) and PFOA were primarily observed under nitrate-reducing conditions. nih.gov

In addition to microbial degradation, photolysis in aqueous environments can also contribute to the transformation of 8:2 FTOH. rsc.org This process, often promoted by nitrate and hydroxyl radicals, can also lead to the formation of PFCAs. rsc.orgoup.com

Source Apportionment and Distribution Studies in Various Environmental Media

The presence of this compound and its parent compound, 8:2 FTOH, in the environment is a result of their release from various sources and subsequent distribution across different environmental compartments.

Occurrence and Distribution in Air (e.g., indoor, Arctic)

Fluorotelomer alcohols, including 8:2 FTOH, are volatile compounds and have been widely detected in the atmosphere. wikipedia.org Their volatility allows for long-range atmospheric transport, contributing to their presence in remote regions like the Arctic. rsc.org Atmospheric degradation of FTOHs is considered a significant source of PFCAs in these remote areas. utoronto.canih.gov Modeling studies have estimated that the atmospheric degradation of 8:2 FTOH could contribute to a notable percentage of the global PFOA levels. rsc.org

Indoor air is another significant reservoir for 8:2 FTOH. rsc.org Its presence in indoor environments is often linked to the off-gassing from consumer products treated with fluorotelomer-based chemicals. researchgate.net Studies have found that 8:2 FTOH is frequently the most abundant FTOH in indoor air, with concentrations often exceeding those of other FTOH homologues. researchgate.net The ratio of 8:2 FTOH to 10:2 FTOH in indoor air has been found to be consistent across different studies. researchgate.net While indoor air can be a source of human exposure, the risk of significant PFOA exposure from inhaling 8:2 FTOH is generally considered low. rsc.orgresearchgate.net

Presence and Behavior in Aquatic Systems (e.g., surface waters, wastewater)

Although 8:2 FTOH has low water solubility, it is detected in various aquatic environments. mst.dk Its presence in surface waters can result from atmospheric deposition and runoff. nih.gov Studies have reported the detection of 8:2 FTOH in surface water samples, with concentrations varying depending on the proximity to potential sources. nih.gov

Wastewater treatment plants (WWTPs) are also important in the environmental fate of 8:2 FTOH. nih.govresearchgate.net It can enter WWTPs through industrial and domestic wastewater. alsglobal.com While some transformation of 8:2 FTOH to PFCAs can occur during wastewater treatment, particularly in aerobic units, it is also detected in the effluents, indicating incomplete removal. researchgate.net The total concentration of FTOHs in WWTP effluents has been found to be higher than in surface water, suggesting that WWTPs can be a source of these compounds to aquatic systems. nih.gov

Research on Presence in Consumer Products (e.g., anti-fog products, textiles) as a Source of Environmental Release

A primary source of 8:2 FTOH in the environment is its presence in and release from a wide range of consumer products. wikipedia.orgnih.gov It has been used in the manufacturing of stain- and water-repellent textiles, carpets, and other materials. wikipedia.orgpurdue.edu Studies have quantified the content of 8:2 FTOH in various consumer goods, including carpet care liquids, treated apparel, and home textiles. nih.gov

More recently, research has highlighted the presence of 8:2 FTOH and related compounds in anti-fog products for eyewear. pfascentral.orgacs.org One study detected 8:2 FTOH and its ethoxylates in an anti-fog cloth. pfascentral.orgacs.org The release of these compounds from such products during their use and disposal contributes to their presence in indoor and outdoor environments. rsc.org The washing of treated textiles has been shown to be a pathway for the release of FTOHs into wastewater. rsc.org

In Vitro Metabolic Pathway Tracing in Cellular and Subcellular Systems (e.g., hepatic microsomes)

In vitro studies using hepatocytes and subcellular fractions like microsomes from various species have been instrumental in mapping the metabolic pathways of 8:2 FTOH. The use of isotopically labeled 8:2 FTOH, particularly at the C1 and C2 positions of the ethanol group, enables the tracking of these carbon atoms as they are enzymatically transformed.

Research has demonstrated that 8:2 FTOH is metabolized in liver microsomes and hepatocytes. oup.comresearchgate.net The primary initial step involves the oxidation of the alcohol to an aldehyde, 8:2 fluorotelomer aldehyde (8:2 FTAL), a reaction catalyzed by cytochrome P450 enzymes. nih.gov Further oxidation leads to the formation of 8:2 fluorotelomer carboxylic acid (8:2 FTCA). researchgate.net

Subsequent metabolic steps can involve defluorination and the formation of unsaturated metabolites. For instance, 8:2 FTCA can be converted to 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA). researchgate.net The isotopic label is critical in confirming that the carbon backbone of the resulting metabolites originates from the parent FTOH.

Studies comparing different species have revealed significant differences in metabolic rates. For example, clearance rates of 8:2 FTOH in hepatocytes were found to be highest in rats, followed by mice, and then to a lesser extent in humans and trout. oup.comnih.gov The formation of persistent perfluoroalkyl acids (PFAAs) like perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA) from 8:2 FTOH in these in vitro systems was observed to be a minor pathway. oup.comresearchgate.net

Table 1: Key In Vitro Metabolites of 8:2 FTOH Identified in Hepatocyte and Microsomal Incubations

Metabolite Abbreviation Full Compound Name Metabolic Step
8:2 FTAL 8:2 Fluorotelomer Aldehyde Oxidation of 8:2 FTOH
8:2 FTCA 8:2 Fluorotelomer Carboxylic Acid Oxidation of 8:2 FTAL
8:2 FTUCA 8:2 Fluorotelomer Unsaturated Carboxylic Acid Defluorination and oxidation from 8:2 FTCA
PFOA Perfluorooctanoic Acid Minor terminal metabolite
PFNA Perfluorononanoic Acid Minor terminal metabolite

In Vivo Biotransformation Research in Controlled Model Organisms to Track Carbon Flow (excluding human clinical trials)

In vivo studies in controlled model organisms, such as rats, have provided a more comprehensive understanding of the biotransformation, distribution, and excretion of 8:2 FTOH. The administration of isotopically labeled 8:2 FTOH allows for the tracking of the labeled carbon atoms throughout the organism's tissues and excreta.

Following oral dosing in rats, 8:2 FTOH is absorbed and undergoes metabolism. nih.gov The metabolic pathways observed in vivo are consistent with the in vitro findings, leading to the formation of 8:2 FTCA and 8:2 FTUCA. nih.gov These metabolites, along with other transient intermediates, are then further transformed into more persistent PFAAs.

The use of ¹⁴C-labeled 8:2 FTOH has enabled researchers to quantify the distribution of metabolites in various tissues. nih.gov For instance, studies have shown that the liver is a primary site of metabolism, with significant levels of metabolites detected. nih.gov The tracking of the radiolabel also helps in determining the routes and rates of excretion, providing a complete picture of the carbon flow from the initial compound.

Table 2: Major Metabolites of 8:2 FTOH Identified in In Vivo Studies (Rats)

Metabolite Tissue/Fluid Detected
8:2 FTOH Liver, Plasma
8:2 FTCA Liver, Plasma
8:2 FTUCA Liver, Plasma
PFOA Liver, Plasma
PFNA Liver, Plasma
N-acetyl cysteine conjugate of unsaturated 8:2 FTOH Urine (in female rats)

Elucidation of Specific Enzymatic and Non-Enzymatic Conversion Mechanisms Leading to Persistent PFAS Formation

The biotransformation of 8:2 FTOH to persistent PFAAs involves a series of enzymatic reactions. The initial oxidation of 8:2 FTOH to 8:2 FTAL is primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov Studies with recombinant human CYPs have identified CYP2C19 as a key enzyme in this initial step. nih.gov The subsequent oxidation of the aldehyde to a carboxylic acid is likely carried out by aldehyde dehydrogenases.

The pathway from 8:2 FTCA to PFOA is more complex and involves a process known as β-oxidation. This process involves the sequential removal of two-carbon units, but in the case of fluorinated compounds, it is modified. The presence of the perfluoroalkyl chain hinders complete oxidation, leading to the formation of stable PFAAs.

Phase II conjugation reactions also play a role in the metabolism of 8:2 FTOH. Glucuronide and sulfate (B86663) conjugates of 8:2 FTOH have been identified, which are typically more water-soluble and facilitate excretion. nih.gov However, conjugation is in competition with the oxidative pathways that can lead to the formation of persistent PFAS. The balance between these pathways can influence the ultimate biological fate of 8:2 FTOH.

Investigating Bioconcentration and Bioaccumulation Mechanisms of Fluorotelomer Alcohols in Research Models (excluding human data)

The bioconcentration and bioaccumulation of 8:2 FTOH and its metabolites are of significant concern due to their potential for long-term persistence in organisms. While 8:2 FTOH itself has a relatively short half-life in biological systems, its metabolites, particularly the PFAAs, are known to bioaccumulate.

Studies in rats have shown that after repeated oral dosing of 8:2 FTOH, levels of PFOA increase in the plasma, suggesting that the rate of formation of PFOA from 8:2 FTOH is greater than its rate of elimination. nih.gov This indicates a potential for bioaccumulation with chronic exposure.

The mechanisms of bioaccumulation are linked to the physicochemical properties of the metabolites. The protein-binding affinity of PFAAs is a key factor in their retention in blood and tissues. The carbon-fluorine bond's stability also contributes to their resistance to further metabolic degradation, leading to their persistence and accumulation in the body over time.

Table 3: Compound Names Mentioned in the Article

Abbreviation Full Compound Name
8:2 FTOH 2-Perfluorooctylethanol
2-Perfluorooctyl-[1,2-¹³C₂]-ethanol 2-Perfluorooctyl-[1,2-¹³C₂]-ethanol
8:2 FTAL 8:2 Fluorotelomer Aldehyde
8:2 FTCA 8:2 Fluorotelomer Carboxylic Acid
8:2 FTUCA 8:2 Fluorotelomer Unsaturated Carboxylic Acid
PFOA Perfluorooctanoic Acid
PFNA Perfluorononanoic Acid
CYP Cytochrome P450

Theoretical and Computational Approaches in Perfluorinated Alcohol Research

Predictive Modeling of Environmental Transport and Fate for Labeled PFAS Compounds

Predictive modeling is a critical tool for estimating the environmental distribution and long-term behavior of PFAS like 2-Perfluorooctyl-[1,2-13C2]-ethanol. These models integrate the physicochemical properties of the compound with environmental parameters to simulate its movement and persistence in various environmental compartments such as air, water, soil, and sediment.

Isotopically labeled compounds such as this compound are invaluable in these studies. The carbon-13 labeling allows for precise tracing of the compound through different environmental matrices, helping to validate and refine transport models. While the isotopic labeling does not significantly alter the compound's physical and chemical properties for transport purposes, it provides a powerful method for differentiating it from background levels of the non-labeled analogue.

Several models are employed to predict the fate and transport of fluorotelomer alcohols. researchgate.net For instance, the Pesticide Root Zone Model (PRZM) has been adapted to estimate the leaching of PFAS from soil to groundwater. researchgate.net Group-contribution models have also been developed to predict a range of environmental fate parameters, including solubility, partitioning coefficients (such as K_D, K_oc, and K_ow), and critical micelle concentration. researchgate.net These models are powerful tools for assessing the potential for long-range transport and accumulation of these compounds in the environment.

A key aspect of modeling the environmental fate of fluorotelomer alcohols is their ability to partition to interfaces, a characteristic that governs their transport. researchgate.net Models like SimpleBox have been used to analyze the formation of perfluorocarboxylic acids (PFCAs) from the degradation of fluorotelomer acrylate (B77674) polymers, which can release fluorotelomer alcohols. nih.gov These dynamic multispecies models can track the fate of the parent compound and its degradation products over extended periods. nih.gov

The table below outlines key parameters used in environmental fate and transport models for fluorotelomer alcohols.

ParameterDescriptionRelevance to Environmental Transport
Vapor Pressure The pressure exerted by the vapor in thermodynamic equilibrium with its condensed phases at a given temperature.Determines the likelihood of volatilization and atmospheric transport.
Henry's Law Constant A measure of the partitioning of a chemical between water and the overlying air.Crucial for modeling air-water exchange and atmospheric deposition.
Octanol-Water Partitioning Coefficient (K_ow) The ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium.Indicates the potential for bioaccumulation in organisms.
Soil Organic Carbon-Water Partitioning Coefficient (K_oc) A measure of the tendency of a chemical to adsorb to the organic carbon fraction of soil or sediment.Governs the mobility of the compound in soil and its potential to leach into groundwater.
Adsorption Coefficient (K_d) The ratio of the concentration of a chemical adsorbed to a solid to its concentration in the surrounding solution.Influences the transport of the compound in soil and aquatic systems.

This table contains generalized parameters for fluorotelomer alcohols based on available literature. Specific values for this compound would be expected to be very similar to its non-labeled analogue, 8:2 FTOH.

Quantum Chemical Calculations and Mechanistic Insights into Degradation Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the degradation mechanisms of PFAS at the molecular level. nih.govchemrxiv.org These methods can be used to calculate the energies of reactants, transition states, and products, providing a detailed picture of the reaction pathways and kinetics of degradation processes. For this compound, such calculations can offer insights into how the molecule breaks down in the environment.

The degradation of fluorotelomer alcohols like the 8:2 FTOH, the non-labeled counterpart of the target compound, has been shown to proceed through several pathways, including atmospheric oxidation and biodegradation. nih.gov Quantum chemical studies can help to understand the initial steps of these degradation processes. For example, DFT calculations have been used to investigate the reaction of FTOHs with hydroxyl radicals (•OH), which is a key atmospheric degradation pathway. researchgate.net These calculations can determine the activation energies for hydrogen abstraction from the ethanol (B145695) moiety, leading to the formation of aldehydes and subsequently carboxylic acids. researchgate.netresearchgate.net

Furthermore, computational chemistry can shed light on the stability of these compounds. Studies have shown that the presence of an intramolecular hydrogen bond can facilitate the elimination of hydrogen fluoride (B91410) (HF) from fluorotelomer alcohols, a key decomposition mechanism. battelle.org Quantum chemical calculations can model these intramolecular interactions and predict their influence on the compound's stability.

The table below presents a simplified overview of a potential degradation pathway for this compound, based on established pathways for 8:2 FTOH, which can be investigated using quantum chemical methods.

StepReactantIntermediate/ProductComputational Approach
1. Initial Oxidation This compound2-Perfluorooctyl-[1,2-13C2]-ethanal (aldehyde)DFT calculations of reaction with •OH radical to determine activation barriers.
2. Further Oxidation 2-Perfluorooctyl-[1,2-13C2]-ethanal2-Perfluorooctyl-[1,2-13C2]-ethanoic acid (carboxylic acid)Modeling of subsequent oxidation steps.
3. β-Oxidation 2-Perfluorooctyl-[1,2-13C2]-ethanoic acidShorter-chain perfluorinated carboxylic acidsCalculation of reaction energies for chain-shortening steps.

This table illustrates a generalized degradation pathway for which quantum chemical calculations can provide mechanistic insights. The isotopic labeling is not expected to significantly alter these fundamental chemical reactions.

Structure-Activity Relationship (SAR) Studies for Fluorotelomer Alcohol Reactivity and Transformation

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. For fluorotelomer alcohols, SAR can be used to predict their reactivity and the potential for transformation into other compounds. While specific SAR studies on this compound are not publicly available, research on related FTOHs and their metabolites provides a basis for understanding its potential reactivity.

One area where SAR has been applied is in the study of the reactivity of FTOH degradation products with biological molecules. For example, research has assessed the structure-activity relationships of fluorotelomer unsaturated acids and aldehydes with glutathione. yorksj.ac.uk These studies have shown that the reactivity of these metabolites can be influenced by the length of the perfluorinated tail. yorksj.ac.uk Such insights are crucial for understanding the potential biological effects of FTOH transformation products.

Computational SAR models can be developed to predict the reactivity of a series of related compounds. These models often use molecular descriptors, which are numerical representations of the chemical's structure, to build a predictive model. For fluorotelomer alcohols, descriptors could include the length of the perfluoroalkyl chain, the nature of the functional group, and electronic properties calculated using quantum chemistry.

The table below provides examples of molecular descriptors that could be used in SAR studies of fluorotelomer alcohols and their relevance to reactivity.

Molecular DescriptorDescriptionRelevance to Reactivity and Transformation
Perfluoroalkyl Chain Length The number of perfluorinated carbon atoms in the molecule.Influences hydrophobicity, lipophobicity, and steric hindrance, which can affect reaction rates.
Dipole Moment A measure of the separation of positive and negative electrical charges within a molecule.Can influence interactions with polar molecules and surfaces, affecting partitioning and reactivity.
Highest Occupied Molecular Orbital (HOMO) Energy The energy of the outermost electron orbital containing electrons.Related to the molecule's ability to donate electrons in a chemical reaction.
Lowest Unoccupied Molecular Orbital (LUMO) Energy The energy of the innermost electron orbital that is empty of electrons.Related to the molecule's ability to accept electrons in a chemical reaction.
Bond Dissociation Energy (BDE) The energy required to break a specific chemical bond.Can predict the likelihood of specific degradation pathways, such as C-C or C-H bond cleavage.

This table presents general molecular descriptors applicable to SAR studies of fluorotelomer alcohols. These descriptors can be calculated computationally for this compound to predict its reactivity.

Future Research Directions and Emerging Avenues for 2 Perfluorooctyl 1,2 13c2 Ethanol Studies

Development of Novel Isotopic Tracers and Analytical Approaches for Emerging PFAS Classes

The landscape of PFAS contamination is continually evolving, with a growing number of "emerging" PFAS being identified in the environment. aspidia.com Traditional analytical methods often target a limited number of legacy PFAS, such as PFOS and PFOA, leaving a significant data gap regarding the full extent of contamination. nih.gov The development and application of novel isotopic tracers, including 2-Perfluorooctyl-[1,2-13C2]-ethanol, are fundamental to addressing this challenge.

Future research will focus on synthesizing a broader range of isotopically labeled standards to represent the diverse chemical structures of emerging PFAS. This includes not only other FTOHs but also ultrashort-chain PFAS, polyfluoroalkyl ether acids, and other novel compounds identified in environmental samples. aspidia.comisotope.com These tracers are essential for accurate quantification using isotope dilution techniques, which correct for matrix effects and instrument variability during analysis.

Furthermore, advanced analytical approaches combining these tracers with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, will be crucial. nih.govserdp-estcp.mil These technologies allow for non-targeted analysis, helping to identify previously unknown PFAS and their transformation products. nih.gov The use of this compound in such studies serves as a benchmark for the 8:2 FTOH class, aiding in the structural elucidation and quantification of related emerging PFAS.

Table 1: Key Areas for Development in Isotopic Tracing of PFAS

Research AreaObjectiveRequired Tools
Synthesis of Novel TracersTo create labeled standards for a wider range of emerging PFAS classes.Advanced organic synthesis capabilities.
High-Resolution Mass SpectrometryTo identify and quantify both known and unknown PFAS in complex samples. nih.govGC-HRMS, LC-HRMS (e.g., Orbitrap, QTOF). nih.govserdp-estcp.mil
Compound-Specific Isotope Analysis (CSIA)To elucidate transformation pathways and differentiate sources of PFAS. serdp-estcp.milIsotope Ratio Mass Spectrometry (IRMS), Orbitrap-based MS. serdp-estcp.mil
Isotope Dilution MethodsTo achieve accurate quantification of PFAS in diverse environmental matrices. epa.govCertified isotopically labeled standards.

Integration of Multi-Omics Approaches with Isotopic Tracer Studies for Comprehensive Mechanistic Insights

Understanding the biological effects of PFAS exposure requires moving beyond simple concentration measurements to a more holistic view of their impact on living organisms. Integrating multi-omics approaches (genomics, transcriptomics, proteomics, and metabolomics) with stable isotope tracer studies offers a powerful strategy for achieving this. nih.govresearchgate.net

By using this compound, researchers can precisely trace the uptake, distribution, and biotransformation of 8:2 FTOH within an organism. Simultaneously, multi-omics techniques can reveal changes in gene expression, protein levels, and metabolic pathways resulting from the exposure. nih.gov This dual approach allows for a direct correlation between the presence of the labeled compound and specific biological responses.

Future studies in this area will aim to:

Identify specific metabolic pathways disrupted by 8:2 FTOH and its metabolites. A review of omics-based studies has pointed to the pentose (B10789219) phosphate (B84403) pathway as a common biochemical response to PFAS exposure. nih.govresearchgate.net

Uncover biomarkers of exposure and effect, which can be used for environmental and human health risk assessments. researchgate.net

Elucidate the mechanisms of toxicity, including how FTOHs might contribute to conditions like endocrine disruption or altered lipid metabolism. nih.govnih.gov

This integrated approach will provide a much deeper understanding of the molecular mechanisms underlying PFAS toxicity, moving from what is present to how it affects biological systems. nih.gov

Expansion of Research into Underexplored Environmental Compartments and Niche Biological Systems

While much PFAS research has focused on water and soil near industrial sites or airports, contamination is now understood to be global, reaching even remote environments like the Arctic and Antarctica. nih.govresearchgate.net Future research must expand its scope to include underexplored environmental compartments and niche biological systems to fully grasp the global cycle of these persistent chemicals.

This compound can be used as a tracer in microcosm or mesocosm studies to investigate the fate and transport of 8:2 FTOH in environments such as:

The Cryosphere: Snow and ice cores act as archives of atmospheric deposition. Labeled FTOHs can help model their incorporation into and release from snowpacks. researchgate.net

Atmosphere: Volatile PFAS like FTOHs are subject to long-range atmospheric transport. nih.gov Studies using labeled compounds can help quantify transport and transformation rates in the gas and particulate phases.

Sediments: Both marine and freshwater sediments can act as long-term sinks for PFAS. researchgate.net Research can focus on burial rates, potential for re-release, and bioavailability to benthic organisms.

Niche Ecosystems: Unique ecosystems, such as high-altitude mountain environments or specific food webs (e.g., lichen-caribou-wolf), may exhibit unique bioaccumulation patterns that warrant investigation. researchgate.net

By studying these less-explored areas, scientists can build a more complete picture of how FTOHs and other PFAS move through and accumulate in the global environment. nih.gov

Refinement of Environmental Transport Models and Source Identification Using Advanced Labeled Compound Data

Accurate environmental models are essential for predicting the movement of PFAS from source zones to receptors and for designing effective remediation strategies. itrcweb.org The quality of these models depends heavily on the accuracy of the input parameters, such as partition coefficients and transformation rates. itrcweb.org

Isotopically labeled compounds like this compound are invaluable for generating the high-quality data needed to refine these models. Laboratory and field-based experiments using this tracer can precisely measure key environmental transport processes:

Sorption and Partitioning: Determining how 8:2 FTOH partitions between water, soil organic carbon, minerals, and air-water interfaces. nih.gov This is critical for predicting its mobility in soil and groundwater. nccoast.org

Biotransformation Rates: Quantifying the rates at which microorganisms transform 8:2 FTOH into other PFAS, such as perfluoroalkyl carboxylic acids (PFCAs). nih.gov

Source Tracking: While compound-specific isotope analysis (CSIA) of the native compound is the ultimate goal for source tracking, labeled compounds are used to validate the analytical methods that can differentiate sources. serdp-estcp.mil By understanding the isotopic signatures of different PFAS sources (e.g., AFFF vs. industrial manufacturing), it may be possible to apportion contamination in the environment. serdp-estcp.mil

Table 2: Application of Labeled Compound Data in Environmental Modeling

Model ParameterApplication of this compoundImpact on Model Accuracy
Soil-Water Partitioning (Kd)Used in controlled batch and column experiments to measure sorption to different soil types. nih.govImproves prediction of leaching and groundwater plume migration. itrcweb.orgnccoast.org
Air-Water Partitioning (Henry's Law Constant)Helps determine the volatility of 8:2 FTOH from surface waters.Enhances models of atmospheric transport and deposition. epa.gov
Biotransformation KineticsTraces the formation of metabolites in microbial degradation studies. nih.govAllows for more accurate prediction of precursor transformation in the environment.
Source ApportionmentUsed as an internal standard in methods designed to analyze isomer patterns or isotopic ratios for source tracking. serdp-estcp.milIncreases confidence in identifying the origins of PFAS contamination.

By incorporating data derived from studies using this compound, the predictive power of environmental fate and transport models for FTOHs and related PFAS will be significantly enhanced.

Q & A

Basic Research Questions

Q. How should 2-Perfluorooctyl-[1,2-¹³C₂]-ethanol be stored to ensure stability and safety in laboratory settings?

  • Methodology : Store in a locked, well-ventilated area at temperatures below 25°C to prevent degradation. Use inert containers (e.g., glass or fluoropolymer-lined) to avoid interactions with perfluorinated compounds. Static discharge precautions are critical due to the compound’s fluorinated structure; ground all equipment during handling .

Q. What are the recommended protocols for preparing standard solutions of 13C-labeled perfluoroalkyl compounds for mass spectrometry?

  • Methodology : Prepare stock solutions in methanol or acetonitrile (50 µg/mL) to ensure solubility and stability. Serial dilutions should be performed under inert gas (e.g., nitrogen) to minimize volatilization. Validate concentration accuracy using isotope dilution mass spectrometry (IDMS) with certified reference materials .

Q. How can researchers verify the isotopic purity of 2-Perfluorooctyl-[1,2-¹³C₂]-ethanol?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm ¹³C enrichment at positions 1 and 2. Compare isotopic peak ratios (e.g., m/z 468.117 for the parent ion) against unlabeled analogs. Nuclear magnetic resonance (NMR) can further validate structural integrity and isotopic labeling specificity .

Advanced Research Questions

Q. How can HPLC-MS/MS parameters be optimized to minimize isotopic interference when using 2-Perfluorooctyl-[1,2-¹³C₂]-ethanol as an internal standard?

  • Methodology :

Chromatography : Use a C18 column with a gradient elution (water/acetonitrile + 2 mM ammonium acetate) to separate co-eluting perfluorinated analogs.

Mass Spectrometry : Employ multiple reaction monitoring (MRM) targeting unique transitions (e.g., m/z 468 → 169 for the labeled compound). Adjust collision energy to suppress background noise.

Data Validation : Cross-check with deuterated analogs (e.g., [1,1-²H₂]-isotopologues) to distinguish isotopic contributions .

Q. What strategies resolve data discrepancies caused by matrix effects in environmental samples analyzed with 13C-labeled perfluorinated compounds?

  • Methodology :

Matrix Matching : Spike samples with isotopically labeled internal standards (e.g., 2-Perfluorooctyl-[1,2-¹³C₂]-ethanol) at consistent concentrations to correct for ion suppression/enhancement.

Standard Addition : Perform recovery experiments by adding known quantities of the analyte to the matrix and plotting calibration curves.

High-Resolution MS : Use quadrupole-time-of-flight (Q-TOF) systems to resolve isobaric interferences from complex environmental matrices (e.g., soil, wastewater) .

Q. How does the incorporation of ¹³C isotopes influence fragmentation patterns in mass spectrometry, and how should this be addressed in quantitative workflows?

  • Methodology :

Fragmentation Analysis : Compare fragmentation pathways of labeled vs. unlabeled compounds using tandem MS. For example, ¹³C-labeled ethanol moieties produce distinct fragment ions (e.g., m/z +2 shifts).

Quantitative Adjustment : Apply isotopic correction factors (ICFs) to account for natural abundance ¹³C in unlabeled analytes. Validate using certified reference materials with known isotopic ratios .

Q. What experimental designs are effective for tracing environmental fate of perfluorinated compounds using 2-Perfluorooctyl-[1,2-¹³C₂]-ethanol?

  • Methodology :

Tracer Spiking : Introduce the labeled compound into environmental matrices (water, sediment) at trace levels (ng/L) to simulate real-world exposure.

Longitudinal Sampling : Monitor degradation products (e.g., perfluorooctanoic acid) via LC-HRMS over time to assess persistence and transformation pathways.

Isotope Enrichment Analysis : Calculate ¹³C/¹²C ratios in degradation byproducts to distinguish biotic vs. abiotic transformation mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.